molecular formula C10H15NO2S B1662098 2-(4-Methylthiazol-5-yl)ethyl butyrate CAS No. 94159-31-6

2-(4-Methylthiazol-5-yl)ethyl butyrate

Cat. No.: B1662098
CAS No.: 94159-31-6
M. Wt: 213.3 g/mol
InChI Key: GDRZNYCKSKHESZ-UHFFFAOYSA-N
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Preparation Methods

2-(4-Methylthiazol-5-yl)ethyl butyrate is generally synthesized through an esterification reaction. The synthetic route involves the reaction of 2-mercaptoethanol with 4-methyl-5-thiazolecarboxaldehyde to produce 4-methyl-5-thiazolylethanol. This intermediate is then reacted with butyric anhydride to form the final product, this compound . Industrial production methods typically follow similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-(4-Methylthiazol-5-yl)ethyl butyrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the butyrate group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-(4-Methylthiazol-5-yl)ethyl butyrate can be compared with other similar compounds, such as:

    2-(4-Methylthiazol-5-yl)ethyl acetate: Similar structure but with an acetate group instead of butyrate.

    2-(4-Methylthiazol-5-yl)ethyl propionate: Similar structure but with a propionate group instead of butyrate.

    2-(4-Methylthiazol-5-yl)ethyl formate: Similar structure but with a formate group instead of butyrate. The uniqueness of this compound lies in its specific aroma profile and its potential biological activities, which may differ from those of its analogs due to the presence of the butyrate group.

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-3-4-10(12)13-6-5-9-8(2)11-7-14-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRZNYCKSKHESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC1=C(N=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240862
Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
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URL https://comptox.epa.gov/dashboard/DTXSID40240862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Roasted, nutty aroma
Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1731/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1731/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.106-1.112
Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1731/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

94159-31-6
Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
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Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
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Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
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Record name 2-(4-methylthiazol-5-yl)ethyl butyrate
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Record name 2-(4-METHYL-5-THIAZOLYL)ETHYL BUTANOATE
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Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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